Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride
Overview
Description
“Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4’-piperidine]-7-carboxylate hydrochloride” is a chemical compound with the formula C₁₇H₂₀ClN₃O₂ . It is a compound of interest in the field of organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, C₁₇H₂₀ClN₃O₂ . The 3D structural determination of similar compounds has been established by X-ray crystallography .Physical and Chemical Properties Analysis
This compound has a melting point of 278-279°C . Its molecular weight, density, and other physical properties can be determined from its molecular formula, C₁₇H₂₀ClN₃O₂ .Scientific Research Applications
New Heterocyclic Systems Based on Substituted Dihydro-Spiro Quinolines
The study by Medvedeva et al. (2014) explores the Stollé type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1'-cycloalkane] hydrochlorides to produce various dihydrospiro compounds, showcasing the synthetic versatility of spiro compounds for developing new heterocyclic systems with potential pharmaceutical applications (Medvedeva, S., Krysin, M., Zubkov, F., Nikitina, E., & Shikhaliev, K., 2014).
Spiro-Piperidine-Based c-Met/ALK Inhibitors
Li et al. (2013) designed and synthesized novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, highlighting the therapeutic potential of spiro-piperidine derivatives as selective and efficacious c-Met/ALK dual inhibitors for treating gastric carcinoma (Li, J., Wu, N., Tian, Y.-x., Zhang, J., & Wu, S., 2013).
Synthetic Bacteriochlorins with Spiro-Piperidine Motifs
The incorporation of spiro-piperidine units into synthetic bacteriochlorins by Reddy et al. (2013) demonstrates the application of spiro compounds in tuning the spectral properties of near-infrared absorbers, with implications for material science and photodynamic therapy (Reddy, K. R., Lubian, E., Pavan, M., Kim, H.-j., Yang, E., Holten, D., & Lindsey, J., 2013).
Antimycobacterial Spiro-Pyrido-Pyrrolizines and Pyrrolidines
Kumar et al. (2009) report on the synthesis of novel spiro compounds that showed significant antimycobacterial activity against Mycobacterium tuberculosis, highlighting the potential of spiro-piperidine derivatives in developing new antibiotics (Kumar, R., Perumal, S., Senthilkumar, P., Yogeeswari, P., & Sriram, D., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl spiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]-7-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2.ClH/c1-22-16(21)12-4-5-14-13(11-12)19-17(6-8-18-9-7-17)15-3-2-10-20(14)15;/h2-5,10-11,18-19H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPMYEXCPRSHAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCNCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-06-9 | |
Record name | Spiro[piperidine-4,4′(5′H)-pyrrolo[1,2-a]quinoxaline]-7′-carboxylic acid, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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